![molecular formula C11H22O3Si B13897756 (R)-ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate](/img/structure/B13897756.png)
(R)-ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate
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Overview
Description
Methyl 1-[tert-butyl(dimethyl)silyl]oxycyclopropane-1-carboxylate is an organosilicon compound that features a cyclopropane ring substituted with a tert-butyl(dimethyl)silyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[tert-butyl(dimethyl)silyl]oxycyclopropane-1-carboxylate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or N-methylimidazole, often in a solvent like dimethylformamide or acetonitrile . The reaction conditions are generally mild, with temperatures ranging from 24°C to 80°C .
Industrial Production Methods
The use of tert-butyl(dimethyl)silyl chloride as a silylation agent is common, and the reactions are typically carried out under controlled conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[tert-butyl(dimethyl)silyl]oxycyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Organolithium reagents in anhydrous solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 1-[tert-butyl(dimethyl)silyl]oxycyclopropane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action for methyl 1-[tert-butyl(dimethyl)silyl]oxycyclopropane-1-carboxylate primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This protection is achieved through the formation of a stable silyl ether, which can be selectively cleaved under specific conditions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Less hydrolytically stable compared to tert-butyl(dimethyl)silyl ethers.
Triisopropylsilyl ethers: More sterically hindered and stable than trimethylsilyl ethers but less commonly used.
tert-Butyldiphenylsilyl ethers: Offer greater stability but are bulkier and more challenging to handle.
Uniqueness
Methyl 1-[tert-butyl(dimethyl)silyl]oxycyclopropane-1-carboxylate is unique due to its balance of stability and reactivity. The tert-butyl(dimethyl)silyl group provides sufficient steric protection while being relatively easy to remove under mild conditions .
Properties
IUPAC Name |
methyl 1-[tert-butyl(dimethyl)silyl]oxycyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3Si/c1-10(2,3)15(5,6)14-11(7-8-11)9(12)13-4/h7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIIYQGIMJQZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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